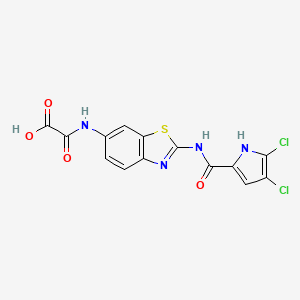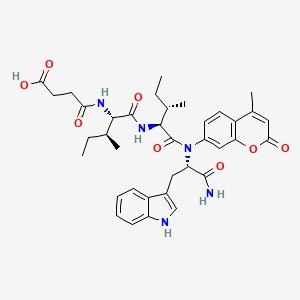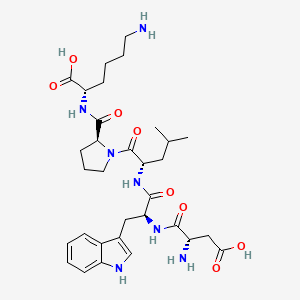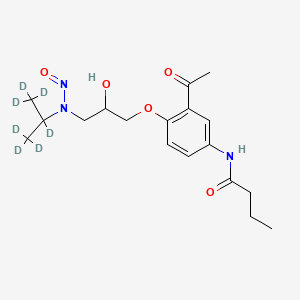
N-Nitroso-Acebutolol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-Acebutolol-d7 is a deuterium-labeled derivative of N-Nitroso-Acebutolol. This compound is primarily used in scientific research, particularly in the fields of analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Acebutolol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Nitroso-Acebutolol-d7 is synthesized through the nitrosation of Acebutolol. The process involves the introduction of a nitroso group (N=O) into the Acebutolol molecule. This can be achieved using tert-butyl nitrite (TBN) under solvent-free conditions. The reaction is typically carried out at ambient temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-Acebutolol-d7 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-Nitroso-Acebutolol-d7 is widely used in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development processes.
Biology: Used in studies involving the metabolic and pharmacokinetic profiles of drugs.
Medicine: Used in the development and validation of analytical methods for drug testing and quality control.
Industry: Used in the commercial production of Acebutolol and related compounds.
Wirkmechanismus
N-Nitroso-Acebutolol-d7 exerts its effects through the formation of electrophilic alkylating agents. These reactive intermediates can interact with DNA and other cellular components, leading to various biological effects. The nitroso group is responsible for the formation of these electrophiles, which can initiate carcinogenesis by altering DNA bases .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-Acebutolol-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. Similar compounds include:
N-Nitroso-Acebutolol: The non-deuterated version of this compound.
N-Nitroso-Propranolol: Another nitrosated β-blocker used in similar research applications.
N-Nitroso-Metoprolol: A nitrosated derivative of Metoprolol used in pharmacokinetic studies
These compounds share similar chemical structures and properties but differ in their specific applications and labeling .
Eigenschaften
Molekularformel |
C18H27N3O5 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-[3-acetyl-4-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(nitroso)amino]-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D |
InChI-Schlüssel |
YAUUHPOXNBJSBK-JLTHDCAWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)N=O |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(C(C)C)N=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



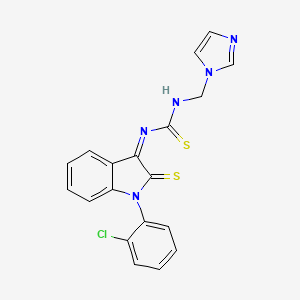

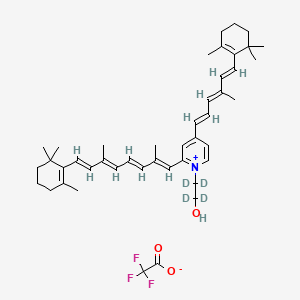
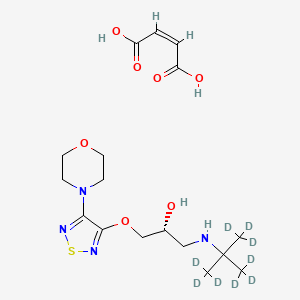
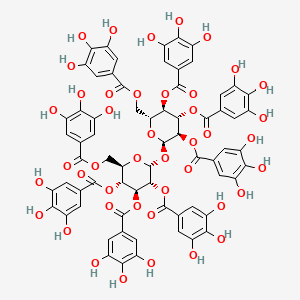
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
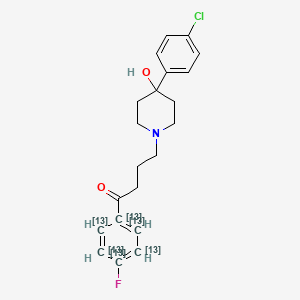
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)

